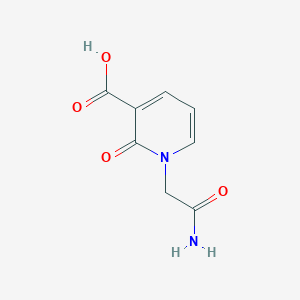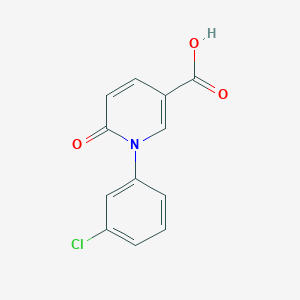
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine
Vue d'ensemble
Description
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine, also known as CCPA, is a synthetic compound with a wide range of applications in the field of scientific research. It is an analogue of the natural product pyrimidin-4-amine, and is used in a variety of laboratory experiments. CCPA has been studied extensively for its biochemical and physiological effects, and has been found to be particularly useful in the study of protein-protein interactions, receptor-ligand interactions, and enzyme-catalyzed reactions.
Applications De Recherche Scientifique
Environmental Impact and Remediation Efforts
Chlorophenols and Aquatic Environments : Research has evaluated the impact of chlorophenols, including 2-chlorophenol, on aquatic environments. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation based on environmental conditions. Their presence in water is linked to organoleptic effects, highlighting the need for monitoring and potentially mitigating their impact in aquatic ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Advanced Oxidation Processes (AOPs) : AOPs have been identified as effective methods for degrading nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional treatment methods. These processes are crucial for minimizing the presence of toxic by-products in water, suggesting potential applications for degrading related compounds (Akash P. Bhat & P. Gogate, 2021).
Chemical Synthesis and Applications
Synthesis of Heterocyclic Compounds : The synthesis of novel substituted thiazolidin-4-ones through reactions with chloral and substituted anilines highlights the versatility of chlorophenyl compounds in generating intermediates for further chemical synthesis. This pathway underscores the potential for developing a range of chemical entities for various applications, from pharmaceuticals to materials science (R. Issac & J. Tierney, 1996).
Catalytic Processes in Organic Synthesis : The role of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, is highlighted. This indicates the importance of such compounds in facilitating the development of bioactive molecules, showcasing the utility of chlorophenyl derivatives in advanced organic synthesis (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Propriétés
IUPAC Name |
6-(2-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJMXPVFVJVRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1464592.png)
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)



![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)

![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)
![[1-(4-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464605.png)

